

# "Tetrafluorophthalic acid" melting point and boiling point

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## Compound of Interest

Compound Name: Tetrafluorophthalic acid

Cat. No.: B1294977

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## Tetrafluorophthalic Acid: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the physicochemical properties of **tetrafluorophthalic acid**, with a specific focus on its melting and boiling points. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize fluorinated compounds in their work.

## Core Physicochemical Data

The most commonly referenced isomer, 3,4,5,6-**tetrafluorophthalic acid**, exhibits the following properties:

Property	Value	Source
Melting Point	152-154 °C	[1][2][3]
149-156 °C	[4]	
Boiling Point	345.7 ± 42.0 °C (at 760 mmHg)	[1][3]
Molecular Formula	C <sub>8</sub> H <sub>2</sub> F <sub>4</sub> O <sub>4</sub>	[1][4]
Molecular Weight	238.09 g/mol	[1][4]
CAS Number	652-03-9	[1][2][3][4]

## Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of the melting and boiling points of crystalline organic compounds such as **tetrafluorophthalic acid**.

### Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure substances, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula
- Thermometer

Procedure:

- Sample Preparation: Ensure the **tetrafluorophthalic acid** sample is completely dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[5][6]
- Loading the Capillary Tube: Invert an open-ended capillary tube and press it into the powdered sample. A small amount of the solid will be forced into the open end. Tap the sealed end of the tube on a hard surface to cause the solid to fall to the bottom. Repeat this process until the packed sample is approximately 2-3 mm high.[6]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the heating block.
- Heating:
  - If the approximate melting point is known, heat the sample rapidly to about 20°C below the expected melting point.[6]
  - Then, decrease the rate of heating to approximately 1-2°C per minute to ensure thermal equilibrium is maintained.[6]
- Observation and Recording:
  - Record the temperature at which the first droplet of liquid appears. This is the beginning of the melting range.
  - Continue heating slowly and record the temperature at which the last solid crystal melts completely. This is the end of the melting range.[7]
  - A sharp melting range (0.5-1.0°C) is indicative of a pure compound.

## Boiling Point Determination (Capillary Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Small test tube or fusion tube

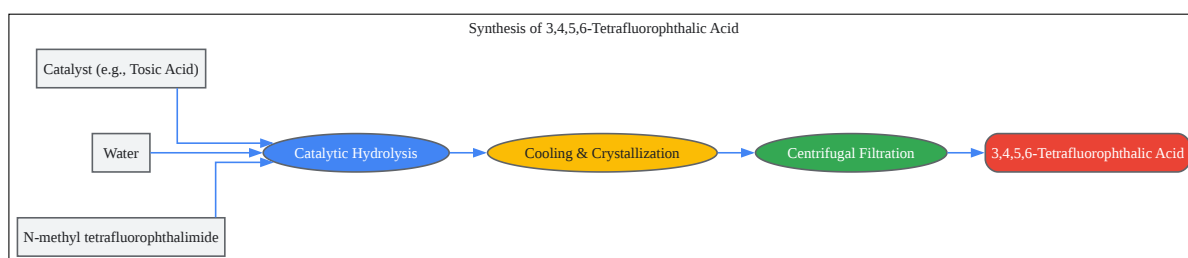
- Capillary tube (sealed at one end)
- Thermometer
- Heating bath (e.g., oil bath or aluminum block)
- Beaker
- Hot plate

Procedure:

- **Sample Preparation:** Place a few milliliters of the liquid form of the compound (if applicable, though **tetrafluorophthalic acid** is a solid at room temperature and would decompose before boiling at atmospheric pressure) or a solution in a high-boiling solvent into a small test tube. For a solid like **tetrafluorophthalic acid**, this method is not standard due to its high boiling point and potential for decomposition. The reported boiling point is a calculated value. However, the general procedure for a liquid is as follows.
- **Capillary Inversion:** Place a capillary tube, with its sealed end facing upwards, into the liquid in the test tube.<sup>[1][3]</sup>
- **Apparatus Assembly:** Attach the test tube to a thermometer. Immerse the assembly in a heating bath, ensuring the liquid level in the bath is above the level of the sample in the test tube.
- **Heating:** Gently heat the bath. As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.
- **Observation:** Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. At this point, the vapor pressure of the liquid is equal to the external pressure.
- **Recording the Boiling Point:** Stop heating and allow the apparatus to cool slowly. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the substance.<sup>[8]</sup>

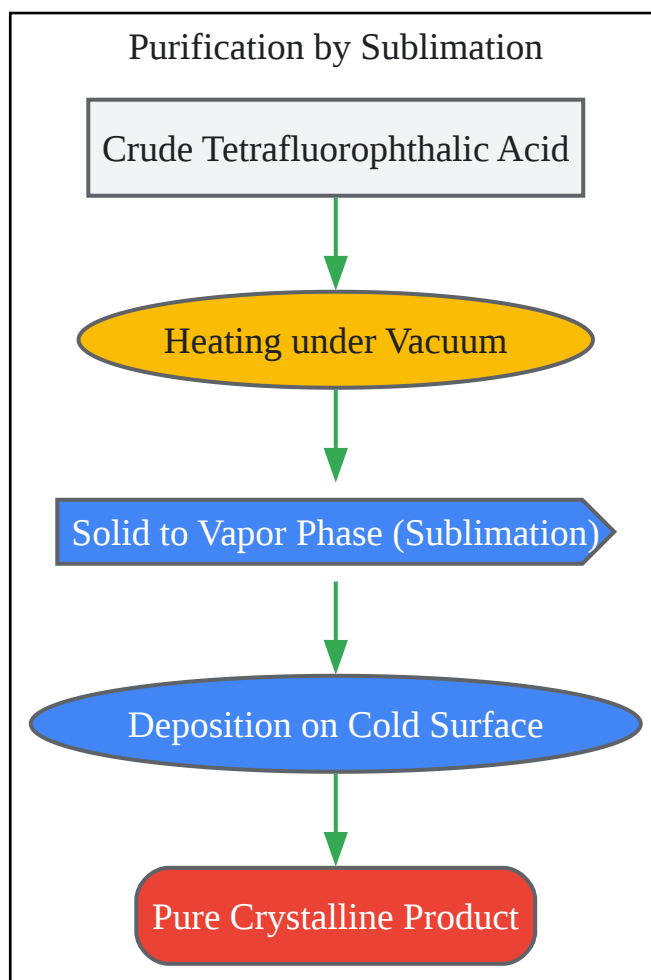
## Process Workflows

The following diagrams illustrate key processes related to the synthesis and purification of **tetrafluorophthalic acid**.



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Caption: A generalized workflow for the synthesis of 3,4,5,6-**tetrafluorophthalic acid** via catalytic hydrolysis.



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Caption: A schematic of the sublimation process for the purification of solid organic compounds.

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